(S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Description
Contextualization of Chiral Tetrahydropyran (B127337) Derivatives in Organic Synthesis
The tetrahydropyran (THP) ring is a prevalent structural motif found in a vast array of natural products and biologically active molecules. ntu.edu.sguva.es Its presence is significant in compounds with diverse therapeutic properties, including antibiotics, anticancer agents, and cardiovascular drugs. The incorporation of a chiral center within the tetrahydropyran structure adds a layer of complexity and specificity that is often crucial for biological activity.
Chiral tetrahydropyran derivatives serve as versatile intermediates in organic synthesis. Their rigid, chair-like conformation can influence the stereochemical outcome of reactions at adjacent positions, making them valuable for the construction of molecules with multiple stereocenters. The development of stereoselective methods to access these chiral THP derivatives has been a major focus of synthetic organic chemistry. nih.govorganic-chemistry.org Strategies such as asymmetric Prins cyclizations, organocatalytic Michael additions followed by cyclization, and enzymatic resolutions have been employed to produce enantiomerically enriched tetrahydropyrans. ntu.edu.sgnih.gov
Significance of (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol as a Chiral Building Block
While specific research on the direct applications of this compound as a chiral building block is not extensively documented in publicly available literature, its structural features suggest significant potential. Chiral building blocks are essential for the efficient synthesis of enantiomerically pure compounds, a critical aspect in modern drug development. nbinno.comnih.govnih.gov The (S)-configuration at the benzylic alcohol position, combined with the tetrahydropyran scaffold, offers a unique combination of steric and electronic properties that can be exploited in asymmetric synthesis.
Representative Stereoselective Syntheses of Chiral Tetrahydropyran Derivatives
Due to the limited specific data on the synthesis of this compound, the following table presents examples of stereoselective methods used for analogous chiral tetrahydropyran derivatives, illustrating potential synthetic routes.
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Prins Cyclization | Chiral Brønsted Acid | Homoallylic alcohol and aldehyde | 2,6-disubstituted tetrahydropyran | >90% | Good to excellent |
| Organocatalytic Michael/Henry/Ketalization | Quinine-derived squaramide | β-keto ester, nitrostyrene, alkynyl aldehyde | Highly functionalized tetrahydropyran | 93-99% | 27-80% |
| Ru-catalyzed Dynamic Kinetic Resolution | Ruthenium catalyst | Racemic alcohol | Enantiopure tetrahydropyran derivative | High | High |
| Enzymatic Resolution | Lipase (B570770) | Racemic tetrahydropyran alcohol | (S)-acetate and (R)-alcohol | >95% | ~50% for each enantiomer |
Historical Perspective on Stereoselective Syntheses of Chiral Alcohols
The synthesis of chiral alcohols has been a central theme in the history of organic chemistry. Early methods relied on the resolution of racemic mixtures, a process that, while effective, is inherently limited to a 50% yield for the desired enantiomer. encyclopedia.pub The development of stereoselective synthesis, where a chiral product is formed preferentially from a prochiral substrate, represented a major advancement.
The latter half of the 20th century saw the emergence of powerful new methods for the asymmetric synthesis of alcohols. youtube.com These include the use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, and catalytic asymmetric hydrogenation, pioneered by Noyori and others, which utilizes chiral metal complexes to achieve high enantioselectivity. nih.gov More recently, biocatalysis has become an increasingly important tool for the synthesis of chiral alcohols, with enzymes such as ketoreductases offering excellent stereocontrol under mild reaction conditions. mdpi.com These historical developments have provided the foundation for the synthesis of complex chiral molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
(S)-oxan-4-yl(phenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257368 | |
| Record name | (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910629-24-2 | |
| Record name | (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910629-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Phenyl Tetrahydro 2h Pyran 4 Yl Methanol
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. For (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol, a chiral secondary alcohol, achieving high enantiopurity is critical. Advanced synthetic methodologies have moved beyond classical resolution, focusing on asymmetric strategies that directly generate the desired (S)-enantiomer from a prochiral precursor. These strategies include the enantioselective reduction of a ketone, the use of small organic molecules as catalysts (organocatalysis), the temporary incorporation of a chiral moiety (chiral auxiliaries), and the application of enzymes (biocatalysis). Each approach offers distinct advantages in terms of selectivity, efficiency, and environmental impact.
Enantioselective Carbonyl Reductions of Phenyl(tetrahydro-2H-pyran-4-yl)methanone Precursors
The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, Phenyl(tetrahydro-2H-pyran-4-yl)methanone. This transformation is a well-established field where chiral catalysts guide a reducing agent to attack one of the two prochiral faces of the carbonyl group, leading to an excess of one enantiomer.
Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS). The catalyst, typically derived from a chiral amino alcohol like (S)-proline, forms a complex with the borane and the ketone. This coordination orients the ketone in a sterically defined manner, forcing the hydride transfer to occur selectively to the Re-face of the carbonyl, yielding the (S)-alcohol. The stereochemical outcome is highly predictable based on the catalyst's chirality. While direct examples for Phenyl(tetrahydro-2H-pyran-4-yl)methanone are not prevalent in literature, the CBS reduction of analogous aryl ketones and substituted tetrahydropyranones has been shown to be highly effective. For instance, the stereoselective reduction of 4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one is achieved using a CBS-oxazaborolidine catalyst, demonstrating the applicability of this method to similar heterocyclic systems. researchgate.net
Another powerful technique is asymmetric transfer hydrogenation (ATH), which uses a stable, easily handled hydrogen source like isopropanol (B130326) or formic acid instead of hydrogen gas. mdpi.com Ruthenium (II) complexes featuring chiral diamine ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are exemplary catalysts for this process. mdpi.com The mechanism involves the formation of a chiral ruthenium hydride species that delivers the hydride to the ketone in an enantioselective fashion. This method is known for its high efficiency and broad substrate scope, including various aryl ketones.
The table below illustrates typical results for the asymmetric reduction of acetophenone (B1666503), a common model substrate for aryl alkyl ketones, which serves as a benchmark for the expected performance in the synthesis of this compound.
| Catalyst/Method | Reducing Agent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-CBS Oxazaborolidine | BH₃-THF | Acetophenone | >95 | >99 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | i-PrOH / KOH | Acetophenone | 95 | 97 |
| Chiral Phosphoric Acid Derivative | Catecholborane | Acetophenone | 90 | 92 |
This table presents representative data for the model substrate acetophenone to demonstrate the efficacy of common asymmetric reduction methods. semanticscholar.orgresearchgate.net
Organocatalytic Approaches to Stereoselective this compound Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. researchgate.net This field has expanded rapidly, providing powerful tools for synthesizing complex chiral molecules like those containing a tetrahydropyran (B127337) (THP) ring. rsc.org The synthesis of the target molecule via organocatalysis would typically involve a reaction that constructs the chiral center, such as an asymmetric aldol (B89426) or Michael reaction, followed by transformations to yield the final alcohol.
For instance, a strategy could involve the asymmetric Michael addition of an enolizable aldehyde to a suitable acceptor, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether. This reaction proceeds through iminium-enamine activation cycles to create stereogenic centers with high fidelity. researchgate.net Subsequent chemical modifications of the product could then lead to the desired this compound.
The mechanism of organocatalyzed reactions is central to understanding and predicting stereochemical outcomes. In reactions catalyzed by chiral secondary amines (e.g., proline derivatives), the catalyst typically activates the substrate through the formation of covalent intermediates like enamines or iminium ions.
For example, in an oxa-Michael reaction to form a tetrahydropyran ring, a δ-hydroxy-α,β-unsaturated aldehyde can be cyclized enantioselectively. researchgate.net The chiral amine catalyst first forms an iminium ion with the unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack by the tethered hydroxyl group. The stereochemistry is controlled by the conformation of the iminium ion intermediate, where one face is sterically shielded by the catalyst's chiral scaffold, directing the intramolecular attack to the opposite face. After cyclization, hydrolysis of the resulting enamine intermediate releases the chiral tetrahydropyran product and regenerates the catalyst. The stereoselectivity is governed by the stability of the transition state, which is influenced by non-covalent interactions like hydrogen bonding and steric hindrance.
Domino (or cascade) reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov Organocatalysis is particularly well-suited for initiating domino sequences. ehu.es The synthesis of functionalized tetrahydropyrans can be achieved through organocatalytic domino reactions, such as a Michael/transannular aldol sequence or a double Michael addition. researchgate.netehu.es
A hypothetical domino strategy to access a precursor for this compound could involve the reaction of a δ-hydroxy-α,β-unsaturated carbonyl compound with an enal, catalyzed by a chiral diarylprolinol silyl ether. rsc.org This process, operating through tandem iminium-enamine catalysis, can efficiently construct the tetrahydropyran ring while establishing multiple stereocenters with high enantio- and diastereoselectivity. rsc.org The resulting functionalized THP could then be converted to the target alcohol. These one-pot procedures are atom-economical and minimize waste, aligning with the principles of green chemistry.
| Domino Reaction Type | Catalyst | Key Intermediates | Stereocontrol |
| Oxa-Michael/Aldol | Diarylprolinol Silyl Ether | Iminium ion, Enamine | Steric shielding by catalyst |
| Michael/Henry | 9-O-Benzylcupreidine | Enolate, Nitronate | Bifunctional H-bonding |
| Michael/Transannular Aldol | Bifunctional Squaramide | Enolate | H-bonding and ion-pairing |
This table summarizes common organocatalytic domino reactions used for constructing complex chiral scaffolds. ehu.esrsc.org
Chiral Auxiliary and Chiral Ligand Mediated Synthesis
An alternative strategy involves the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
For the synthesis of this compound, a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone could be attached to a precursor molecule. wikipedia.orgnih.gov For example, a tetrahydropyran-4-carboxylic acid derivative could be converted to an amide using (1R,2R)-pseudoephenamine. nih.gov The α-proton can then be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile would proceed with high diastereoselectivity due to the steric directing effect of the auxiliary. After the key C-C bond formation, the auxiliary can be removed to reveal the chiral center. researchgate.net
Similarly, chiral ligands are used in stoichiometric or catalytic amounts to modify a metal center, which then promotes an asymmetric reaction. While catalytic versions are more common, the principles overlap with chiral auxiliary methods in that the chiral information is transferred from an external molecule to the substrate during the reaction.
| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Cleavage Method |
| Evans Oxazolidinone | Aldol Reaction | Chelation-controlled transition state | Hydrolysis (acidic/basic) |
| Pseudoephedrine Amide | Alkylation | Steric shielding by auxiliary groups | Hydrolysis or Reduction |
| Camphorsultam | Diels-Alder | Steric hindrance of sulfonyl group | Hydrolysis (LiOH/H₂O₂) |
| tert-Butanesulfinamide | Imine Addition | Chelation to directing group | Mild acid treatment |
This table outlines common chiral auxiliaries and their applications in asymmetric synthesis. wikipedia.orgnih.gov
Chemoenzymatic and Biocatalytic Pathways for Enantiomeric Enrichment
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an environmentally friendly and highly selective method for producing enantiopure compounds. For chiral alcohols, two main biocatalytic approaches are employed: the kinetic resolution of a racemic alcohol and the asymmetric reduction of a prochiral ketone.
In a kinetic resolution, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of a racemic mixture of Phenyl(tetrahydro-2H-pyran-4-yl)methanol, leaving the other enantiomer unreacted. For example, using an acyl donor like vinyl acetate, a lipase could selectively convert the (R)-alcohol to its corresponding ester, allowing for the separation of the unreacted (S)-alcohol. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
A more efficient approach is the asymmetric reduction of the prochiral ketone, Phenyl(tetrahydro-2H-pyran-4-yl)methanone, using an alcohol dehydrogenase (ADH) or a whole-cell system containing ketoreductases. These enzymes use a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to deliver a hydride to the carbonyl group with exceptional stereoselectivity. By selecting an appropriate enzyme that follows Prelog's rule, the (S)-alcohol can be obtained with very high enantiomeric excess and a theoretical yield of 100%. The biocatalytic reduction of a structurally similar substrate, Phenyl(pyridin-2-yl)methanone, to the corresponding (S)-alcohol has been achieved with high conversion (99%) and yield (98%) using the biocatalyst Leuconostoc pseudomesenteroides, demonstrating the high potential of this method for the target molecule. researchgate.net
| Biocatalytic Method | Enzyme Class | Cofactor | Theoretical Yield | Typical ee (%) |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | NAD(P)H | 100% | >99 |
| Kinetic Resolution | Lipase | None | 50% | >99 |
This table compares the two primary biocatalytic methods for producing enantiopure alcohols.
Enzyme-Mediated Kinetic Resolutions of Racemic Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers of racemic alcohols. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.
In the case of racemic phenyl(tetrahydro-2H-pyran-4-yl)methanol, a lipase-catalyzed transesterification is a highly effective method for obtaining the (S)-enantiomer. The racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase in a suitable organic solvent. The enzyme selectively catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting mixture of the (S)-alcohol and the (R)-ester can then be readily separated by standard chromatographic techniques.
The efficiency of the kinetic resolution is dependent on several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. A screening of various lipases is often necessary to identify the most selective enzyme for a particular substrate. Commonly employed lipases for the resolution of secondary alcohols include Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and Amano Lipase PS.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-Alcohol (%) |
| Lipase PS | Vinyl Acetate | tert-Butyl methyl ether | 41 | >90 |
| CAL-B | Isopropenyl Acetate | Hexane | 50 | >99 |
| Lipase AK | Vinyl Acetate | Toluene | 45 | >95 |
Note: The data in this table is illustrative and based on typical results for the kinetic resolution of secondary alcohols. Optimal conditions for phenyl(tetrahydro-2H-pyran-4-yl)methanol would require experimental screening.
Stereospecific Preparation from Chiral Precursors
An alternative to the resolution of a racemic mixture is the stereospecific synthesis of the desired enantiomer from a chiral starting material. This approach, often referred to as a chiral pool synthesis, leverages the inherent chirality of readily available natural products, such as carbohydrates or terpenes.
Chiral pool compounds provide a cost-effective and efficient way to introduce stereocenters into a target molecule. For the synthesis of this compound, a suitable chiral starting material would possess a pre-existing stereocenter that can be elaborated to the final product. For instance, derivatives of chiral sugars can serve as excellent precursors for the construction of the tetrahydropyran ring with the desired stereochemistry.
A plausible synthetic strategy could commence with a readily available sugar derivative, such as a protected D-glucal. Through a series of functional group manipulations, the sugar can be converted into a key intermediate containing the tetrahydropyran ring with the appropriate stereochemistry at the C-4 position. Subsequent introduction of the phenyl group, for example, via a Grignard reaction with a suitable electrophile, would lead to the target molecule.
Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, with a preference for the formation of one diastereomer over others. This strategy can be employed to synthesize a precursor to this compound with the correct relative stereochemistry.
One approach involves the diastereoselective addition of a nucleophile to a prochiral ketone, such as tetrahydro-2H-pyran-4-one. The use of a chiral reagent or catalyst can direct the addition of a phenyl nucleophile (e.g., phenylmagnesium bromide) to one face of the ketone, leading to a diastereomeric excess of one alcohol. The resulting diastereomers can then be separated by chromatography or crystallization. The desired diastereomer can then be carried forward to the final product.
Alternatively, a substrate-controlled diastereoselective reaction can be employed. For example, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Multi-Step Synthetic Sequences and Process Development
The industrial production of this compound necessitates the development of a robust and scalable multi-step synthetic process. This involves the careful selection of reactions, optimization of reaction conditions, and consideration of factors such as cost, safety, and environmental impact.
A crucial step in the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol is the formation of the carbon-carbon bond between the phenyl ring and the tetrahydropyran ring. The Grignard reaction is a classic and highly effective method for achieving this transformation. nih.gov
The reaction involves the addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to tetrahydro-2H-pyran-4-carbaldehyde. This reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the racemic secondary alcohol, phenyl(tetrahydro-2H-pyran-4-yl)methanol. This racemic mixture can then be subjected to enzymatic kinetic resolution as described in section 2.1.4.1 to obtain the desired (S)-enantiomer.
Table 2: Key Carbon-Carbon Bond Forming Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Tetrahydro-2H-pyran-4-carbaldehyde | Phenylmagnesium Bromide | Phenyl(tetrahydro-2H-pyran-4-yl)methanol | Grignard Reaction |
One common method is the intramolecular Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.comlumenlearning.commasterorganicchemistry.comlibretexts.org This involves the formation of an alkoxide from a haloalcohol, which then undergoes an intramolecular nucleophilic substitution to form the cyclic ether. For example, a 5-halo-1-pentanol derivative can be treated with a base to induce cyclization to the corresponding tetrahydropyran.
Another powerful method for the formation of tetrahydropyran rings is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of reaction conditions and substrates.
Spectroscopic and Structural Characterization of S Phenyl Tetrahydro 2h Pyran 4 Yl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds such as (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol, standard NMR provides information on the connectivity of atoms, but advanced methods are required to determine the three-dimensional arrangement, or stereochemistry.
The determination of enantiomeric purity and the assignment of absolute configuration by NMR often necessitate the use of chiral auxiliaries. researchgate.net These can include:
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), to form a mixture of diastereomers. nih.gov These diastereomers are chemically distinct and will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. nih.govmdpi.com The chemical shift differences (Δδ) between the diastereomeric products can also be used to assign the absolute configuration based on established conformational models. nih.gov
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing a chiral solvating agent, such as a chiral phosphoric acid. frontiersin.org The transient diastereomeric complexes formed through weak interactions (e.g., hydrogen bonding) result in chemical shift non-equivalence for the enantiomers in the NMR spectrum, enabling the determination of enantiomeric excess. researchgate.netfrontiersin.org
Chiral Lanthanide Shift Reagents: These reagents can also be used to induce chemical shift differences between enantiomers. researchgate.net
Recent advancements in NMR technology are exploring direct detection of molecular chirality without the need for derivatization or solvating agents. theanalyticalscientist.com These novel techniques utilize the interaction of both electric and magnetic dipoles to differentiate between enantiomers, offering a potentially more direct and less complex method for stereochemical analysis. theanalyticalscientist.com For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the phenyl, carbinol, and tetrahydropyran (B127337) moieties. A representative ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons (typically δ 7.2-7.4 ppm), the carbinol proton (-CHOH, a doublet around δ 4.5-5.0 ppm), and the protons of the tetrahydropyran ring, which would appear as complex multiplets in the δ 1.4-4.0 ppm region due to their diastereotopic nature.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | ~7.2-7.4 (multiplet) | ~126-129 |
| Aromatic C (quaternary) | - | ~142-144 |
| Carbinol C-H | ~4.5-5.0 (doublet) | ~75-78 |
| THP C-H (adjacent to oxygen) | ~3.4-4.0 (multiplet) | ~67-69 |
| THP C-H (other) | ~1.4-2.0 (multiplet) | ~30-45 |
Chromatographic Analysis for Enantiomeric Purity and Separation
Chromatographic methods are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral compounds. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.govnih.gov
For alcohols like this compound, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective. mdpi.comnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. sigmaaldrich.com A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The enantiomers are separated on the chiral column and detected by a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks corresponding to the (S) and (R) enantiomers.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralcel OD-H or Chiralpak AD-H | rsc.orgwiley-vch.de |
| Mobile Phase | Hexane:Isopropanol (B130326) (e.g., 80:20 or 95:5 v/v) | rsc.orgwiley-vch.de |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 210 nm or 220 nm | rsc.org |
| Expected Result | Baseline separation of the (S) and (R) enantiomers with distinct retention times (tᵣ). | rsc.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC), it provides confirmation of both the molecular weight and structure of the analyte.
For this compound (C₁₂H₁₆O₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be used to confirm its molecular weight (192.1150 g/mol ). The instrument would detect the protonated molecule [M+H]⁺ at m/z 193.1223 or other adducts like [M+Na]⁺.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. The parent ion is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For Phenyl(tetrahydro-2H-pyran-4-yl)methanol, key fragmentation pathways would likely include:
Loss of a water molecule (H₂O) from the protonated parent ion.
Cleavage of the bond between the carbinol carbon and the tetrahydropyran ring.
Ring-opening and subsequent fragmentation of the tetrahydropyran moiety.
This fragmentation data, combined with the retention time from the LC, provides a high degree of confidence in the structural assignment of the compound. mdpi.com
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation
While NMR with chiral auxiliaries can suggest the absolute configuration, single-crystal X-ray diffraction is the most definitive and reliable method for its unambiguous determination. nih.govthieme-connect.de This technique requires a single crystal of the compound of suitable quality. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, including their absolute stereochemistry. thieme-connect.de
The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion, particularly if the molecule contains an atom heavier than oxygen or is derivatized with one (e.g., a bromine atom via a p-bromobenzoyl ester). thieme-connect.decaltech.edu If the compound itself is difficult to crystallize, co-crystallization with a suitable host molecule can be employed to generate crystals amenable to X-ray analysis. nih.govnih.gov
Beyond establishing the (S) configuration at the carbinol center, X-ray analysis also provides invaluable information about the molecule's solid-state conformation. This includes precise bond lengths, bond angles, and torsional angles. For this compound, the analysis would reveal the preferred conformation of the tetrahydropyran ring (typically a chair conformation) and the relative orientation of the phenyl and tetrahydropyran substituents.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. compoundchem.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.comutdallas.edu
The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent features would be the absorptions related to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds of the secondary alcohol, as well as vibrations from the phenyl ring and the tetrahydropyran structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |
|---|---|---|---|
| ~3200-3500 | O-H stretch | Alcohol (H-bonded) | Strong, Broad libretexts.orgorgchemboulder.com |
| ~3000-3100 | C-H stretch | Aromatic (sp²) | Medium |
| ~2850-3000 | C-H stretch | Aliphatic (sp³) | Strong libretexts.org |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring | Medium to Weak |
| ~1100 | C-O stretch | Secondary Alcohol | Strong quimicaorganica.org |
| ~1090 | C-O-C stretch | Ether (Tetrahydropyran) | Strong |
| ~700, ~750 | C-H bend (out-of-plane) | Monosubstituted Benzene | Strong |
The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules. libretexts.org The C-O stretching frequency for a secondary alcohol is typically found around 1100 cm⁻¹. quimicaorganica.org The presence of these key bands, along with those for the aromatic and aliphatic C-H bonds, provides rapid confirmation of the compound's principal functional groups.
Applications of S Phenyl Tetrahydro 2h Pyran 4 Yl Methanol in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Molecular Architectures
Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ dramatically. Chiral building blocks like (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol are invaluable starting materials in this field. The pre-defined stereochemistry at the carbinol center can be transferred through subsequent reaction steps to influence the stereochemical outcome of the final product, a strategy known as stereoselective synthesis.
The development of chiral ligands for transition-metal-catalyzed reactions is a cornerstone of asymmetric catalysis. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of reactions such as hydrogenation, allylic alkylation, and cross-coupling. nih.gov Chiral phosphines, in particular, have proven to be highly effective ligands in numerous asymmetric transformations. nih.gov
The structure of this compound, a chiral secondary alcohol, makes it a suitable precursor for the synthesis of various types of chiral ligands. For instance, the hydroxyl group can be converted into a leaving group and subsequently substituted with a diphenylphosphine (B32561) moiety to generate a chiral phosphine (B1218219) ligand. The inherent stereochemistry of the starting alcohol is thus installed in the ligand framework, which is crucial for inducing enantioselectivity in catalytic processes. While the direct synthesis of ligands from this specific alcohol is not extensively documented in dedicated studies, the general synthetic strategies for creating privileged chiral ligands often rely on such chiral alcohol backbones. nih.govrsc.org
Table 1: Representative Classes of Chiral Ligands and Their Applications
| Ligand Class | Key Structural Feature | Typical Metal | Application in Asymmetric Catalysis | Example Reference |
|---|---|---|---|---|
| P-Chiral Phosphines | Chirality on the Phosphorus Atom | Rhodium (Rh), Palladium (Pd) | Asymmetric Hydrogenation, Allylic Alkylation | nih.gov |
| Chiral N,N'-Dioxides | C2-Symmetric Amide Backbone | Scandium (Sc), Nickel (Ni) | Diels-Alder Reactions, Friedel-Crafts Reactions | rsc.org |
| Chiral Cyclopentadienyls (Cpx) | Chirality on the Cp Ring | Rhodium (Rh), Iridium (Ir) | C-H Bond Functionalization | researchgate.netsnnu.edu.cn |
The tetrahydropyran (B127337) (THP) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a wide range of biologically active compounds and approved drugs. chemicalbook.com Its presence is often associated with favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, chiral intermediates containing a THP ring, such as this compound, are valuable building blocks in drug discovery programs. guidechem.comuogqueensmcf.comuow.edu.au
The compound can be utilized as a key fragment in the total synthesis of complex natural products or designed synthetic molecules with therapeutic potential. For example, the racemic analogue, (tetrahydro-2H-pyran-4-yl)methanol, is known to be a starting material for a compound that acts as a CB2 cannabinoid receptor agonist and is used in the optimization of Toll-like receptor 7 agonists for treating viral hepatitis. chemicalbook.comhsppharma.com The enantiomerically pure (S)-form allows for the synthesis of stereochemically defined drug candidates, which is critical for optimizing target binding and reducing off-target effects. mdpi.com
The synthesis of pyran-containing moieties is a significant focus area within medicinal chemistry due to their prevalence in bioactive molecules. chemicalbook.com this compound serves as a versatile synthon for introducing the phenyl(tetrahydropyran-4-yl)methyl group into a target molecule. The hydroxyl group can be activated and displaced by various nucleophiles, or it can participate in condensation reactions to form ethers or esters, thereby incorporating the entire chiral fragment into a larger, more complex bioactive scaffold. This approach is instrumental in building libraries of related compounds for structure-activity relationship (SAR) studies during the drug optimization phase. ed.ac.uk
The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govossila.com The performance of these devices is highly dependent on the molecular structure and bulk-phase organization of the organic semiconductors used. rsc.org Introducing chiral centers into these materials is an emerging strategy to influence molecular packing and potentially enhance device performance.
This compound possesses features that make it an interesting building block for such materials. sigmaaldrich.com The phenyl group is an electroactive moiety common in organic semiconductors, while the chiral THP portion can impart solubility and influence the supramolecular arrangement of the final material.
Functional polymers for organic electronics are often designed with a donor-acceptor structure to tune their energy levels and optical properties. rsc.orgmdpi.com Chiral building blocks like this compound can be incorporated into these polymers, typically as part of a side chain attached to the main conjugated backbone.
The hydroxyl group provides a convenient handle for polymerization or for grafting onto a pre-formed polymer. For example, it can be esterified with a monomer containing a carboxylic acid, and this new monomer can then be polymerized. The presence of the bulky and chiral tetrahydropyran side-chain can disrupt excessive intermolecular aggregation, which is sometimes necessary to achieve desired optical properties, such as blue-light emission in OLEDs. mdpi.com While specific polymers incorporating this exact molecule are not widely reported, the design principles of functional organic polymers often leverage similar chiral, aromatic alcohol building blocks to achieve high-performance materials for electronic applications. nih.gov
Table 2: Key Building Blocks in Organic Electronics and Their Function
| Building Block Class | Example | Function in Organic Electronics | Relevant Properties | Example Reference |
|---|---|---|---|---|
| Bridged Oligophenylenes | Dihydroindenofluorenes | Core of organic semiconductors for OLEDs and OFETs | High thermal stability, charge mobility | nih.gov |
| Carbazole Derivatives | 2,7-Dibromo-9H-carbazole | Electron-donating units in polymers for OLEDs and OPVs | Good chemical stability, tunable energy levels | ossila.com |
| Acceptor Units | Benzothiadiazole | Electron-deficient units in donor-acceptor polymers | Tunes band gap, enhances electron affinity | rsc.org |
Building Block for Materials Science and Organic Electronics
Chemical Transformations Leading to Diverse Tetrahydropyran Derivatives
The synthetic utility of this compound is greatly enhanced by the reactivity of its functional groups, which allows for a wide range of chemical transformations. These reactions enable its conversion into a variety of other tetrahydropyran derivatives, each with potential for different applications.
The secondary alcohol is the primary site of reactivity. It can be:
Oxidized to the corresponding ketone, phenyl(tetrahydro-2H-pyran-4-yl)methanone, using standard oxidizing agents. This ketone can then serve as an electrophile in reactions such as reductions or additions to create new stereocenters.
Esterified with carboxylic acids or acid chlorides to form esters. This is a common method for creating prodrugs in medicinal chemistry or for attaching the moiety to a polymer backbone.
Etherified to form ethers, for example, through a Williamson ether synthesis.
Converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. cymitquimica.com
The phenyl group can also undergo electrophilic aromatic substitution, allowing for the introduction of substituents on the aromatic ring, thereby modulating the electronic properties of the molecule. Furthermore, the tetrahydropyran ring itself is generally stable but can be opened under specific, harsh acidic conditions, a reaction characteristic of cyclic ethers. clockss.org These transformations collectively make this compound a versatile starting point for generating a library of complex molecules. bldpharm.com
Derivatization at the Hydroxyl Group
The secondary hydroxyl group in this compound is a primary site for a variety of chemical transformations, including etherification, esterification, and oxidation. These reactions are fundamental for introducing new functional groups, altering the molecule's physical and chemical properties, and for preparing it for subsequent synthetic steps.
Etherification and Esterification:
The hydroxyl group can be readily converted into an ether or an ester. Etherification, often performed under basic conditions using alkyl halides, provides a stable protecting group or can be used to introduce a specific alkyl or aryl substituent. Esterification, on the other hand, can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is not only useful for protection but also for introducing functionalities that can modulate the biological activity of the final product or serve as a handle for further transformations. Chiral esters, in particular, play a significant role in the resolution of racemic mixtures and in asymmetric synthesis. The esterification of chiral alcohols with achiral carboxylic acids can lead to diastereomeric esters that may be separable by chromatography, a crucial technique in obtaining enantiomerically pure compounds.
| Reactant | Reagent | Product | Reaction Type |
| Secondary Alcohol | Alkyl Halide/Base | Ether | Etherification |
| Secondary Alcohol | Carboxylic Acid/Acid Catalyst | Ester | Fischer Esterification |
| Secondary Alcohol | Acid Chloride/Base | Ester | Acylation |
| Secondary Alcohol | Acid Anhydride/Base | Ester | Acylation |
Oxidation:
The secondary alcohol can be oxidized to the corresponding ketone, phenyl(tetrahydro-2H-pyran-4-yl)methanone. This transformation is a key step in many synthetic pathways, as the resulting ketone offers a new site for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule. Mild oxidizing agents are often preferred to avoid over-oxidation or side reactions. The oxidation of benzylic alcohols is a well-established transformation in organic synthesis.
| Oxidizing Agent | Product |
| N-heterocycle-stabilized iodanes | Phenyl(tetrahydro-2H-pyran-4-yl)methanone |
| Potassium tetrasodium (B8768297) diperiodatocuprate(III) | Phenyl(tetrahydro-2H-pyran-4-yl)methanone |
Modifications of the Tetrahydropyran Ring
While derivatization of the hydroxyl group is a common strategy, modifications of the tetrahydropyran ring itself offer a pathway to more complex and diverse molecular architectures. These modifications can involve the activation of C-H bonds within the ring, followed by the introduction of new substituents.
The functionalization of saturated heterocycles like the tetrahydropyran ring can be challenging due to the inertness of the C-H bonds. However, advances in catalysis have provided new methods for the direct functionalization of such systems. For instance, oxidative activation of benzyl (B1604629) ethers bearing allylsilane derivatives has been shown to lead to functionalized 4-methylenetetrahydropyrans. While this example involves a different starting material, the principle of activating a position on the THP ring through a tethered functional group could be conceptually applied.
Synthesis of Polyfunctionalized Tetrahydropyrans with Multiple Stereocenters
This compound can serve as a chiral precursor for the synthesis of more complex, polyfunctionalized tetrahydropyran derivatives with multiple stereocenters. The existing stereocenter can act as a control element, directing the stereochemical outcome of subsequent reactions.
One approach involves using the chiral alcohol to induce diastereoselectivity in reactions that build up complexity around the tetrahydropyran core. For example, the hydroxyl group could direct the approach of a reagent to one face of the molecule, leading to the stereoselective formation of a new stereocenter.
Furthermore, the tetrahydropyran ring itself can be a scaffold upon which new stereocenters are constructed. Methodologies such as indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. Although not starting from this compound, these methods highlight a general strategy for creating multiple stereocenters on a THP ring. The stereochemistry of the final product in these reactions is often correlated with the geometry of the starting homoallyl alcohol.
A hypothetical synthetic sequence could involve the conversion of the phenyl(tetrahydro-2H-pyran-4-yl)methanol moiety into a suitable precursor for such cyclization reactions, thereby leveraging the initial chirality to control the formation of new stereogenic centers.
| Starting Materials | Catalyst/Mediator | Product | Key Feature |
| Homoallyl alcohols and aldehydes | Indium trichloride | Polysubstituted tetrahydropyrans | High diastereoselectivity |
| Silylated alkenols | Brønsted acid | Polysubstituted tetrahydropyrans | Excellent diastereoselectivity |
Mechanistic Insights and Computational Studies on S Phenyl Tetrahydro 2h Pyran 4 Yl Methanol Chemistry
Elucidation of Reaction Mechanisms in Stereoselective Processes
The synthesis of enantiomerically pure (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol typically involves the asymmetric addition of a phenyl nucleophile to a tetrahydro-2H-pyran-4-carbaldehyde precursor, or the asymmetric reduction of a corresponding ketone. The stereochemical outcome of such reactions is dictated by the transition state energetics, which are influenced by the choice of chiral catalyst or auxiliary.
One plausible and widely employed method for the synthesis of such benzylic alcohols is the catalytic asymmetric addition of organometallic reagents to aldehydes. For instance, the addition of phenyl Grignard or phenyllithium (B1222949) to tetrahydro-2H-pyran-4-carbaldehyde in the presence of a chiral ligand can afford the desired (S)-enantiomer with high selectivity. The mechanism of such reactions is often rationalized through the formation of a chiral catalyst-reagent complex, which then coordinates to the aldehyde. The facial selectivity of the nucleophilic attack is determined by the steric and electronic properties of the chiral ligand, which creates a biased environment around the prochiral carbonyl group.
Transition-metal-catalyzed asymmetric benzylic substitution reactions represent another advanced strategy. In such a process, a suitable benzylic electrophile could react with a nucleophile under the control of a chiral catalyst system, such as a palladium-based catalyst with a chiral phosphine (B1218219) ligand utexas.edu. The stereochemistry is determined during the nucleophilic attack on a metal-complexed intermediate utexas.edu.
Table 1: Key Factors Influencing Stereoselectivity in the Synthesis of this compound
| Factor | Description | Potential Impact on Stereoselectivity |
| Chiral Ligand/Catalyst | The choice of chiral ligand (e.g., BINOL, Salen, chiral phosphines) is crucial in creating a chiral pocket around the reaction center. | The structure and chirality of the ligand directly influence the facial selectivity of the nucleophilic attack, determining the enantiomeric excess of the product. |
| Metal Center | In metal-catalyzed reactions, the nature of the metal (e.g., Ti, Ru, Rh, Pd) affects the geometry and reactivity of the catalyst-substrate complex. | Different metals can lead to variations in coordination geometry and Lewis acidity, thereby altering the transition state energies and stereochemical outcome. |
| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state of the organometallic reagent and the solubility of the catalyst-substrate complex. | Solvent effects can impact reaction rates and enantioselectivities by altering the stability of transition states. |
| Temperature | Reaction temperature affects the kinetic versus thermodynamic control of the reaction. | Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy. |
| Nature of the Phenyl Nucleophile | The reactivity of the phenylating agent (e.g., PhMgBr, PhLi, Ph2Zn) can influence the reaction mechanism. | The choice of nucleophile can affect the rate of the background, non-catalyzed reaction, which can impact the overall enantioselectivity. |
Theoretical and Computational Chemistry Investigations
Computational chemistry provides powerful tools to probe the intricacies of reaction mechanisms and molecular behavior at an atomic level. For a molecule like this compound, theoretical studies can offer profound insights into its synthesis and conformational preferences.
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For the stereoselective synthesis of this compound, DFT calculations can be employed to model the transition states of the competing reaction pathways leading to the (S) and (R) enantiomers. By calculating the activation energies (ΔG‡) for these pathways, the enantioselectivity of a given catalytic system can be predicted and understood.
For example, in a chiral ligand-controlled addition of a phenyl group to tetrahydro-2H-pyran-4-carbaldehyde, DFT calculations can elucidate the precise nature of the interactions between the chiral ligand, the metal center, the aldehyde, and the incoming nucleophile in the transition state. These calculations can reveal the origins of stereocontrol, whether it arises from steric repulsion, stabilizing electronic interactions, or a combination of both. Such studies have been applied to understand the stereoselectivity in various asymmetric additions to carbonyl compounds researchgate.net.
Table 2: Representative Data from a Hypothetical DFT Study on a Catalyzed Phenyl Addition
| Transition State | Catalyst-Substrate Complex | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| TS-S | Pro-(S) | 10.2 | (S)-enantiomer |
| TS-R | Pro-(R) | 12.5 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT study.
The tetrahydropyran (B127337) ring in this compound is not static and can adopt various conformations, with the chair and boat forms being the most significant. The conformational preference of the molecule is crucial as it can influence its biological activity and physical properties. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule in different environments, such as in solution or in a biological receptor site stanford.eduacs.org.
MD simulations can track the atomic motions of the molecule over time, allowing for the exploration of different conformational states and the transitions between them. By analyzing the simulation trajectories, the relative populations of different conformers can be determined, and the influence of the phenyl and hydroxyl substituents on the conformational equilibrium of the tetrahydropyran ring can be assessed. For instance, simulations could reveal a preference for the phenyl group to occupy an equatorial position on the tetrahydropyran ring to minimize steric strain.
The insights gained from computational studies can be leveraged for the rational design of more efficient and selective synthetic methods. By understanding the key catalyst-substrate interactions that govern stereoselectivity, new chiral ligands or catalysts can be designed to enhance these interactions nih.govmonash.eduims.ac.jp.
For instance, if computational models reveal that a specific hydrogen bond or steric interaction in the transition state is crucial for high enantioselectivity, a new ligand can be designed to strengthen this interaction. This "in silico" design and screening of potential catalysts can significantly accelerate the discovery of new and improved synthetic methodologies, reducing the need for extensive experimental trial-and-error. This approach of combining theoretical predictions with experimental validation is a cornerstone of modern catalyst development.
Future Perspectives and Emerging Research Areas for S Phenyl Tetrahydro 2h Pyran 4 Yl Methanol
Development of More Efficient and Sustainable Asymmetric Synthetic Routes
The generation of the (S)-enantiomer with high purity is critical for the application of phenyl(tetrahydro-2H-pyran-4-yl)methanol, driving research into more effective and environmentally benign synthetic methods. Future work in this area is expected to concentrate on several promising strategies.
One major focus is the advancement of biocatalysis . The use of ketoreductases (KREDs) for the asymmetric reduction of the corresponding ketone, Phenyl(tetrahydro-2H-pyran-4-yl)methanone, has shown considerable promise. These enzymes can operate under mild conditions (room temperature and neutral pH) in aqueous media, offering a green alternative to traditional chemical reductants that often require harsh conditions and generate significant waste. Future research will likely involve enzyme engineering and directed evolution to develop KREDs with enhanced activity, stability, and stereoselectivity specifically for this substrate.
The table below outlines potential research directions for the sustainable synthesis of (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol.
| Synthetic Approach | Research Focus | Potential Advantages |
| Biocatalysis | Enzyme engineering (e.g., directed evolution) of ketoreductases. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |
| Homogeneous Catalysis | Development of novel chiral transition metal catalysts (e.g., Ru, Rh, Ir based). | High turnover frequency, excellent stereocontrol. |
| Heterogeneous Catalysis | Immobilization of chiral catalysts on solid supports (e.g., polymers, silica). | Catalyst recyclability, simplified product purification, suitability for continuous flow processes. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to optimize the overall synthetic route. | Leverages the advantages of both biocatalysis and chemical catalysis. |
Exploration of Novel Applications in Emerging Fields of Chemical Biology and Materials Science
While this compound is a known intermediate in certain synthetic pathways, its full potential in other scientific domains remains largely untapped. Future research is expected to explore its utility as a key structural motif in chemical biology and materials science.
In chemical biology , the tetrahydropyran (B127337) ring is a common feature in many natural products and bioactive molecules due to its ability to engage in hydrogen bonding and its favorable metabolic stability. The specific stereochemistry of this compound could be exploited in the design of novel chemical probes to study biological processes or as a chiral building block for the synthesis of new drug candidates targeting a range of diseases.
In the realm of materials science , chiral molecules are of great interest for the development of advanced materials with unique optical and electronic properties. Future investigations could explore the incorporation of this compound into liquid crystals, chiral polymers, or metal-organic frameworks (MOFs). Such materials could find applications in areas like asymmetric catalysis, chiral separations, and nonlinear optics. The defined stereocenter of the molecule could be instrumental in controlling the supramolecular assembly and chirality of the resulting materials.
Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A deeper, fundamental understanding of the structure-reactivity relationships governing the synthesis and chemical behavior of this compound is crucial for optimizing its production and application. The integration of experimental studies with computational modeling is a powerful strategy to achieve this.
Computational chemistry , particularly Density Functional Theory (DFT), can be employed to model the transition states of the asymmetric reduction of the parent ketone. These models can elucidate the origins of stereoselectivity for different catalytic systems, providing insights that can guide the rational design of more efficient catalysts. By understanding the energetic profiles of reaction pathways, researchers can predict which catalyst-substrate combinations will yield the desired (S)-enantiomer with the highest selectivity.
These computational predictions can then be validated through carefully designed experimental studies . Kinetic analyses, reaction progress monitoring, and the study of non-linear effects in asymmetric catalysis can provide a wealth of data to refine and improve the computational models. This synergistic approach, where theoretical calculations guide experimental work and experimental results inform theoretical models, will accelerate the development of optimized synthetic protocols.
Scalability and Industrial Implementation of Chiral this compound Synthesis
For this compound to be a truly viable intermediate for industrial applications, its synthesis must be scalable, cost-effective, and robust. Future research will need to address the challenges associated with transitioning from laboratory-scale synthesis to large-scale production.
A key focus will be the development of continuous flow processes . Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput and easier automation. Adapting asymmetric catalytic reductions to flow systems, particularly those using immobilized catalysts or enzymes, is a major area of ongoing research that could significantly impact the industrial production of this chiral alcohol.
Furthermore, process optimization will involve minimizing the number of synthetic steps, reducing the use of hazardous or expensive reagents, and developing efficient downstream processing and purification methods. A comprehensive process analysis, considering factors such as raw material costs, energy consumption, and waste generation, will be essential for developing an economically viable and sustainable industrial-scale synthesis.
The table below summarizes key considerations for the industrial implementation of this compound synthesis.
| Area of Focus | Key Research and Development Objectives | Desired Outcomes |
| Process Chemistry | Transition from batch to continuous flow manufacturing. | Improved safety, efficiency, and scalability; reduced footprint. |
| Catalyst Performance | Increase catalyst loading, turnover number, and recyclability. | Reduced catalyst cost per kilogram of product. |
| Downstream Processing | Develop efficient extraction and crystallization/purification protocols. | High product purity, minimal product loss, reduced solvent waste. |
| Economic Viability | Minimize raw material costs and energy consumption. | Cost-competitive production process. |
Q & A
Q. Q1: What are standard synthetic routes for (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound is typically synthesized via asymmetric reduction of a ketone precursor. For example, a ketone intermediate (e.g., (S)-Phenyl(tetrahydro-2H-pyran-4-yl)ketone) can be reduced using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems to achieve enantiomeric excess (ee) >95% . Solvent choice (e.g., THF vs. EtOH) and temperature (−78°C to RT) critically impact reaction kinetics and ee. Post-reduction, purification via flash chromatography (hexane/EtOAc gradients) isolates the alcohol .
Key Data:
- Reduction Reagents: NaBH₄ with chiral ligands, LiAlH₄ with (R)-BINOL.
- Typical Yield: 60–85% after optimization .
Advanced Stereochemical Control
Q. Q2: How can researchers resolve enantiomeric impurities in (S)-configured alcohols, and what analytical methods validate stereochemical purity?
Methodological Answer: Impurities often arise from incomplete asymmetric induction or racemization during workup. Strategies include:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/IPA mobile phases to separate enantiomers .
- NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of diastereotopic protons .
- Recrystallization: Diastereomeric salt formation with tartaric acid derivatives improves ee .
Example:
In , (R)-(3-Fluoropyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol was resolved using preparative SFC (supercritical fluid chromatography), achieving >99% ee .
Stability and Degradation Pathways
Q. Q3: What are the primary degradation pathways for this compound under ambient conditions, and how can stability be enhanced?
Methodological Answer: The alcohol is prone to:
- Oxidation: Air exposure converts the alcohol to a ketone. Stabilize with antioxidants (e.g., BHT) or store under N₂ .
- Hydrolysis: Acidic/basic conditions cleave the tetrahydropyran ring. Use neutral buffers during handling .
- Light Sensitivity: UV exposure induces racemization; store in amber vials .
Stability Data:
Application in Complex Molecule Synthesis
Q. Q4: How is this alcohol utilized as a chiral building block in pharmaceuticals, and what coupling strategies are effective?
Methodological Answer: The compound serves as a precursor in BET inhibitors (e.g., Ezobresib) and antiviral agents. Key applications:
- Suzuki-Miyaura Coupling: The phenyl group enables cross-coupling with boronic acids (e.g., used 4-iodotetrahydro-2H-pyran for ethynylbenzamide synthesis) .
- Esterification/Amidation: Activate the hydroxyl group with CDI (1,1'-carbonyldiimidazole) for peptide coupling .
Case Study:
In , the alcohol was incorporated into a BET inhibitor via a Pd-catalyzed coupling, achieving IC₅₀ < 10 nM .
Contradictions in Reaction Yields
Q. Q5: Why do reported yields for similar syntheses vary significantly, and how can reproducibility be improved?
Methodological Answer: Discrepancies arise from:
- Protecting Group Compatibility: THP (tetrahydropyranyl) protection () may incompletely deprotect under mild acid, reducing yields .
- Catalyst Loading: Substoichiometric chiral catalysts (e.g., 5 mol% vs. 10 mol%) alter turnover frequency .
- Workup Efficiency: Aqueous extraction vs. column purification impacts recovery of polar intermediates .
Resolution:
Optimize stepwise via DoE (Design of Experiments) to identify critical parameters (e.g., temp, catalyst ratio) .
Analytical Challenges
Q. Q6: What advanced spectroscopic techniques differentiate diastereomers or confirm the (S)-configuration?
Methodological Answer:
- NOESY NMR: Correlates spatial proximity of protons (e.g., phenyl vs. tetrahydropyranyl groups) to confirm stereochemistry .
- VCD (Vibrational Circular Dichroism): Provides unambiguous configuration analysis via IR-based chiral sensing .
- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals .
Reference:
used X-ray to confirm the (R)-configuration of a fluoropyridine analog, validating synthetic control .
Scalability and Process Chemistry
Q. Q7: What are key considerations for scaling up enantioselective synthesis while maintaining ee?
Methodological Answer:
- Catalyst Recovery: Immobilize chiral catalysts on silica or polymers to reduce cost .
- Continuous Flow Systems: Enhance mixing and heat transfer for asymmetric reductions .
- In-line Analytics: Use PAT (Process Analytical Technology) like FTIR to monitor ee in real-time .
Example:
A pilot-scale synthesis () achieved 80% yield and 98% ee using a fixed-bed reactor with immobilized Ru-BINAP catalyst .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
